![molecular formula C23H24N2O B5881451 N-cyclopentyl-2-(2,5-dimethylphenyl)-4-quinolinecarboxamide](/img/structure/B5881451.png)
N-cyclopentyl-2-(2,5-dimethylphenyl)-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-2-(2,5-dimethylphenyl)-4-quinolinecarboxamide, commonly known as CP-544326, is a small molecule inhibitor of the chemokine receptor CXCR1/2. It was first synthesized in 2004 by Pfizer as a potential anti-inflammatory agent. Since then, CP-544326 has been extensively studied for its therapeutic potential in various diseases, including cancer, arthritis, and pulmonary fibrosis.
Mecanismo De Acción
CP-544326 exerts its therapeutic effects by blocking the CXCR1/2 receptor, which is expressed on various cell types, including neutrophils, endothelial cells, and tumor cells. The CXCR1/2 receptor plays a critical role in inflammation, angiogenesis, and tumor progression by promoting the recruitment and activation of neutrophils and other immune cells to the site of injury or disease. By blocking the CXCR1/2 receptor, CP-544326 reduces inflammation, angiogenesis, and tumor growth.
Biochemical and Physiological Effects
CP-544326 has been shown to have several biochemical and physiological effects, including inhibition of neutrophil migration and activation, reduction of pro-inflammatory cytokines, and inhibition of angiogenesis and tumor growth. CP-544326 also has a favorable pharmacokinetic profile, with a long half-life and good bioavailability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CP-544326 has several advantages for lab experiments, including its high potency, selectivity, and favorable pharmacokinetic profile. However, CP-544326 also has some limitations, including its relatively low solubility and stability, which may affect its efficacy and reproducibility in certain experimental settings.
Direcciones Futuras
CP-544326 has shown promising therapeutic potential in various diseases, and further research is needed to explore its clinical applications. Some possible future directions for CP-544326 research include:
1. Combination therapy: CP-544326 may be used in combination with other drugs to enhance its therapeutic effects and reduce drug resistance.
2. Alternative administration routes: CP-544326 may be administered via alternative routes, such as inhalation or topical application, for the treatment of pulmonary and dermatological diseases.
3. Novel formulations: Novel formulations of CP-544326 may be developed to improve its solubility, stability, and pharmacokinetic profile.
4. Biomarker discovery: Biomarkers may be identified to predict patient response to CP-544326 and monitor treatment efficacy.
Conclusion
CP-544326 is a small molecule inhibitor of the CXCR1/2 receptor with promising therapeutic potential in various diseases. Its mechanism of action involves blocking CXCR1/2-mediated neutrophil migration and activation, reducing inflammation, angiogenesis, and tumor growth. CP-544326 has several advantages for lab experiments, including its high potency, selectivity, and favorable pharmacokinetic profile. However, further research is needed to explore its clinical applications and potential limitations.
Métodos De Síntesis
The synthesis of CP-544326 involves several steps, starting from commercially available starting materials. The first step is the preparation of 2,5-dimethylphenylacetic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 2-amino-5-cyclopentyl-1,3,4-thiadiazole to form the corresponding amide. The amide is then cyclized to form the quinoline ring, followed by the introduction of the cyano group to form CP-544326.
Aplicaciones Científicas De Investigación
CP-544326 has been extensively studied for its therapeutic potential in various diseases. In cancer, CP-544326 has been shown to inhibit tumor growth and metastasis by blocking the CXCR1/2 receptor, which plays a critical role in tumor progression and angiogenesis. In arthritis, CP-544326 has been shown to reduce joint inflammation and bone erosion by inhibiting neutrophil migration and activation. In pulmonary fibrosis, CP-544326 has been shown to reduce lung fibrosis and inflammation by inhibiting CXCR2-mediated recruitment of neutrophils.
Propiedades
IUPAC Name |
N-cyclopentyl-2-(2,5-dimethylphenyl)quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O/c1-15-11-12-16(2)19(13-15)22-14-20(18-9-5-6-10-21(18)25-22)23(26)24-17-7-3-4-8-17/h5-6,9-14,17H,3-4,7-8H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVUSOGTVBTUBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(2,5-dimethylphenyl)quinoline-4-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.